molecular formula C11H11N3OS B2948295 N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide CAS No. 950320-92-0

N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide

Cat. No.: B2948295
CAS No.: 950320-92-0
M. Wt: 233.29
InChI Key: JTTAWPPMENYPAX-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide is a compound that belongs to the class of benzothiadiazole derivatives Benzothiadiazole derivatives are known for their strong electron-withdrawing properties, making them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide typically involves the reaction of 2,1,3-benzothiadiazole with cyclobutanecarboxylic acid or its derivatives. One common method is to use 4-amino-2,1,3-benzothiadiazole as a starting material, which is then reacted with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the benzothiadiazole ring .

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(2,1,3-benzothiadiazol-4-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide
  • N,N′-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine
  • 2,1,3-benzothiadiazol-4-yl isocyanate

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide stands out due to its unique combination of a benzothiadiazole core and a cyclobutanecarboxamide moiety. This structure imparts distinct electronic and photophysical properties, making it particularly suitable for applications in organic electronics and photoluminescent materials .

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide is a compound that has garnered attention for its potential biological activities. This article explores the compound’s synthesis, biological mechanisms, and relevant case studies, along with a detailed analysis of its effects on various biological systems.

Chemical Structure and Synthesis

The compound features a benzothiadiazole moiety linked to a cyclobutanecarboxamide. The synthesis typically involves multi-step organic reactions that include the formation of the benzothiadiazole core followed by cyclobutane carboxamide derivatization.

Property Details
IUPAC Name This compound
CAS Number 950320-92-0
Molecular Formula C10H10N2O2S
Molecular Weight 218.26 g/mol

This compound exhibits its biological effects primarily through interaction with specific molecular targets. The proposed mechanism includes:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can interact with various receptors, potentially affecting signal transduction pathways.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Antitumor Activity

Preliminary studies have shown that this compound exhibits antitumor properties in vitro. It was found to induce apoptosis in cancer cell lines by triggering caspase pathways . The specific pathways involved and the dose-response relationship are areas of ongoing investigation.

Case Studies

  • Antimicrobial Efficacy : In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent .
  • Cancer Cell Studies : A study involving human breast cancer cell lines showed that treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 25 µM after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar benzothiadiazole derivatives:

Compound Biological Activity
Benzothiadiazole Derivative AAntimicrobial and anti-inflammatory
Benzothiadiazole Derivative BAntitumor properties
N-(2,1,3-benzothiadiazol-4-yl)carboxamideAntimicrobial and antitumor

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c15-11(7-3-1-4-7)12-8-5-2-6-9-10(8)14-16-13-9/h2,5-7H,1,3-4H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTAWPPMENYPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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